molecular formula C11H16ClO4P B1619622 Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester CAS No. 20641-28-5

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester

Cat. No.: B1619622
CAS No.: 20641-28-5
M. Wt: 278.67 g/mol
InChI Key: RIQJHXWKWXDLFM-UHFFFAOYSA-N
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Description

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C11H16ClO4P It is a derivative of phosphonic acid and features a 4-chlorophenyl group attached to a hydroxymethyl group, which is further esterified with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester typically involves the reaction of 4-chlorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of the 4-chlorobenzaldehyde, followed by a rearrangement to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential use in the development of antiviral and anticancer drugs.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes. The compound can mimic the natural substrates of enzymes, leading to competitive inhibition. This inhibition can interfere with the normal biochemical pathways, making it useful in medicinal chemistry for the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acid, diethyl ester: Lacks the 4-chlorophenyl group and hydroxymethyl group.

    Phosphonic acid, ((4-methylphenyl)hydroxymethyl)-, diethyl ester: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

(4-chlorophenyl)-diethoxyphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO4P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQJHXWKWXDLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Cl)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216711
Record name Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20641-28-5
Record name Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20641-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Toluenephosphonic acid, p-chloro-alpha-hydroxy-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020641285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, diethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl P-[(4-chlorophenyl)hydroxymethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere a solution of 20.0 grams (0.143 mole) of 4-chlorobenzaldehyde and 19.7 grams (0.142 mole) of diethyl phosphite was stirred at ambient temperature for 4 days. Gas chromatographic analysis of the reaction mixture indicated the reaction had not gone to completion. Ten ml of triethylamine was added, and the reaction mixture was stirred at ambient temperature for an additional 4 days. Gas chromatographic analysis of the reaction mixture indicated the reaction mixture still had not gone to completion. The reaction mixture was warmed to 40°-50° C. where it was stirred for 24 hours. After this time the reaction mixture was concentrated under reduced pressure, yielding 39.2 grams of diethyl (4-chlorophenyl)hydroxymethylphosphonate.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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